

# Sandramycin: A Technical Guide to its Structure and Core Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sandramycin

Cat. No.: B15609119

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Sandramycin** is a potent cyclic depsipeptide antitumor antibiotic first isolated from *Nocardioides* sp. ATCC 39419.[1] It belongs to a class of C2-symmetric cyclic decadepsipeptides known for their significant biological activity.[2] The unique structural features of **sandramycin**, particularly its two 3-hydroxyquinaldic acid chromophores, enable it to act as a highly effective DNA bisintercalator, leading to its pronounced cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the core structure of **sandramycin**, including its physicochemical properties, spectral data, biological activity with a focus on cytotoxicity, and the underlying mechanism of action. Detailed experimental protocols for its synthesis, isolation, and key biological assays are also presented to support further research and development efforts.

## Physicochemical and Spectral Data

The structural elucidation of **sandramycin** was achieved through a combination of spectroscopic analysis and chiral chromatography of its acid hydrolysate.[2]

Property	Value	Reference
Molecular Formula	C <sub>60</sub> H <sub>76</sub> N <sub>12</sub> O <sub>16</sub>	[2]
Molecular Weight	1221.3 g/mol	[2]
Appearance	Yellowish solid	[1]
Solubility	Soluble in methanol, DMSO	[1]

Table 1: Physicochemical Properties of **Sandramycin**

Detailed spectral analysis is crucial for the definitive identification and characterization of **sandramycin**. While complete assigned spectra for **sandramycin** are not readily available in public literature, data for key precursors and related analogs have been published.

Nucleus	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Reference
$^1\text{H}$	7.0-8.5	m	-	Aromatic protons	[3]
$^1\text{H}$	3.0-5.5	m	-	Amino acid $\alpha$ -protons	[3]
$^1\text{H}$	0.8-2.5	m	-	Amino acid side-chain protons	[3]
$^{13}\text{C}$	165-175	-	-	Carbonyl carbons	[3]
$^{13}\text{C}$	110-150	-	-	Aromatic carbons	[3]
$^{13}\text{C}$	40-65	-	-	Amino acid $\alpha$ -carbons	[3]
$^{13}\text{C}$	15-40	-	-	Amino acid side-chain carbons	[3]

Table 2: Representative  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectral Data for **Sandramycin** Precursors. Note: Specific assignments for **sandramycin** are not fully detailed in the cited literature; these are general ranges based on related structures.

Technique	Key Observations	Reference
Fast Atom Bombardment Mass Spectrometry (FAB-MS)	Molecular ion peak ( $[\text{M}+\text{H}]^+$ ) consistent with the molecular formula. Fragmentation patterns aid in sequence confirmation.	[2][4]

Table 3: Mass Spectrometry Data for **Sandramycin**.

## Biological Activity and Cytotoxicity

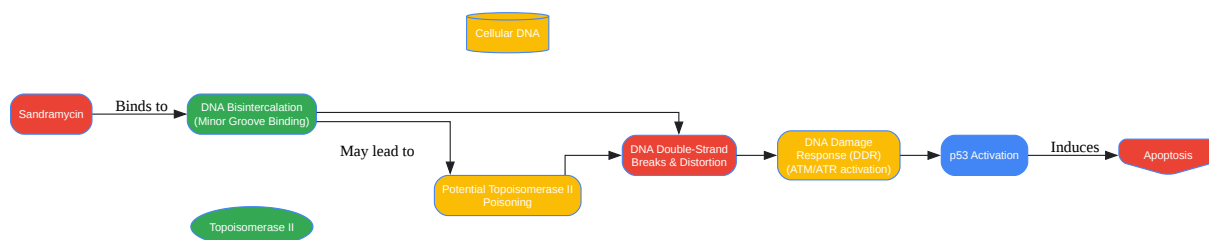
**Sandramycin** exhibits potent activity against Gram-positive bacteria and significant in vivo efficacy against murine leukemia P388.<sup>[1]</sup> Its primary therapeutic potential lies in its cytotoxicity against a range of human cancer cell lines.

Cell Line	Cancer Type	IC <sub>50</sub> (nM)	Reference
L1210	Murine Leukemia	0.02 - 6	<sup>[5]</sup>
Various Human Cancer Cell Lines	Various	Potent (specific values not consistently tabulated in literature)	<sup>[6]</sup>

Table 4: Cytotoxicity of **Sandramycin** against Cancer Cell Lines. Note: While potent cytotoxicity is widely reported, a comprehensive table of IC<sub>50</sub> values across multiple human cancer cell lines is not readily available in the reviewed literature. The value for L1210 is frequently cited as a benchmark of its high potency.

## Mechanism of Action: DNA Bisintercalation and Apoptosis Induction

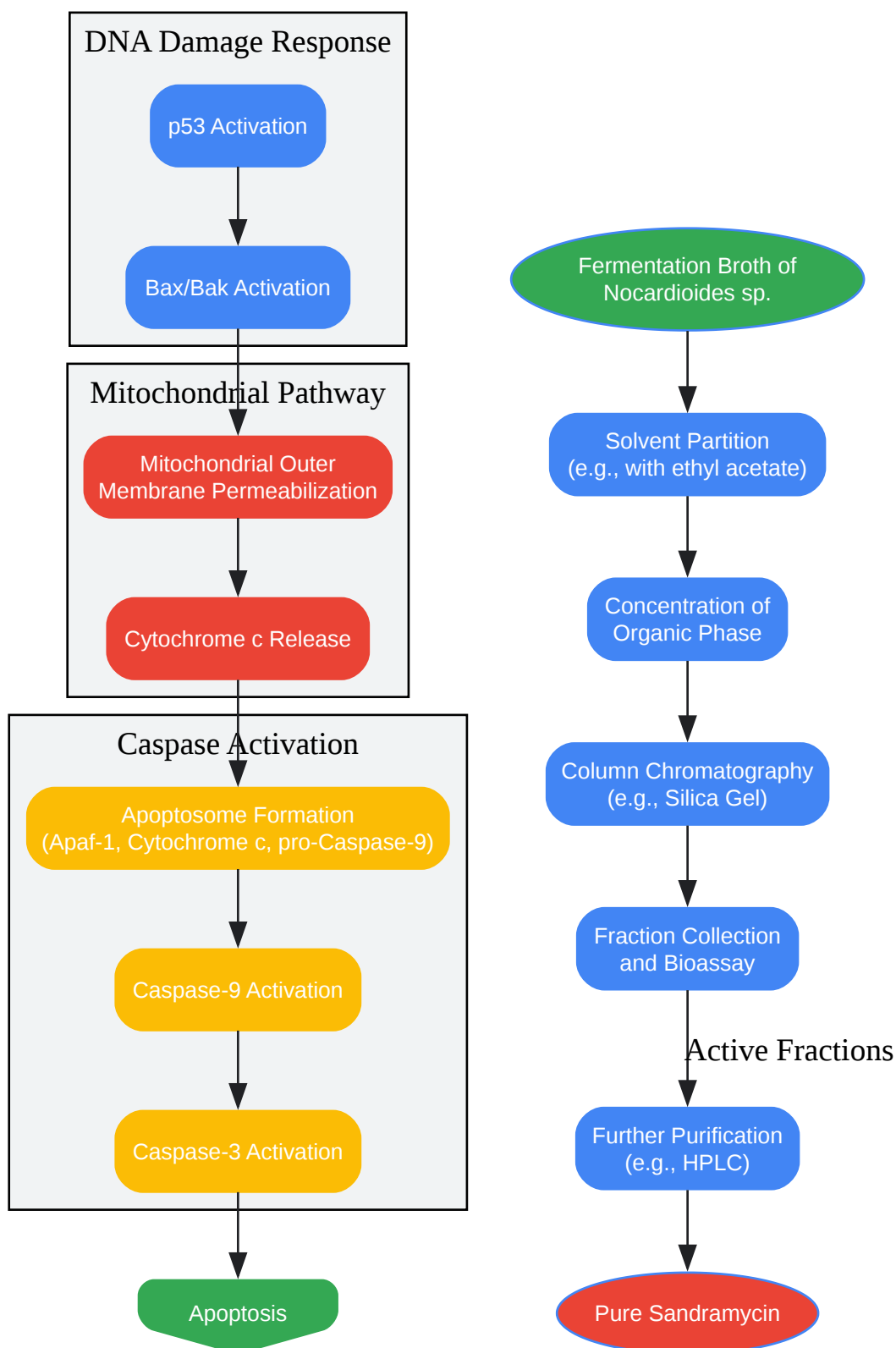
The primary mechanism of action of **sandramycin** is its ability to bind to the minor groove of DNA and bisintercalate its two 3-hydroxyquinaldic acid chromophores between DNA base pairs. This interaction is highly avid and exhibits a degree of sequence specificity.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **sandramycin**.

This high-affinity binding distorts the DNA helix, leading to the formation of double-strand breaks and triggering a DNA damage response (DDR).<sup>[7][8]</sup> The DDR cascade, often involving the activation of kinases such as ATM and ATR, leads to the stabilization and activation of the tumor suppressor protein p53.<sup>[8]</sup> Activated p53 can then initiate the intrinsic apoptotic pathway.<sup>[2]</sup>



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Topoisomerase poisoning activity of novel disaccharide anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mithramycin selectively attenuates DNA-damage-induced neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Topoisomerase II poisoning by ICRF-193 [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Sandramycin: A Technical Guide to its Structure and Core Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609119#sandramycin-cyclic-depsipeptide-structure]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)